molecular formula C9H9ClO3 B13456699 Methyl 4-chloro-2-hydroxy-3-methylbenzoate

Methyl 4-chloro-2-hydroxy-3-methylbenzoate

Cat. No.: B13456699
M. Wt: 200.62 g/mol
InChI Key: WQYBOEFKKZBLAM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-hydroxy-3-methylbenzoate: is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to synthesize methyl 4-chloro-2-hydroxy-3-methylbenzoate involves the esterification of 4-chloro-2-hydroxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Halogenation: Another route involves the halogenation of methyl 2-hydroxy-3-methylbenzoate using chlorine gas in the presence of a catalyst like iron(III) chloride. This method selectively introduces the chlorine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-chloro-2-hydroxy-3-methylbenzoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: Methyl 4-chloro-2-hydroxy-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis

Biological Activity

Methyl 4-chloro-2-hydroxy-3-methylbenzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C9H9ClO3
  • Molecular Weight : 200.62 g/mol
  • Structure : The compound features a chloro group at the para position relative to the hydroxyl and methyl groups on the aromatic ring.

Synthesis

The synthesis of this compound typically involves the chlorination of 4-hydroxy-3-methylbenzoic acid followed by esterification with methanol. This method allows for the effective introduction of the chloro substituent while maintaining the integrity of the hydroxyl and methyl groups.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study published in MDPI demonstrated that compounds with similar structures had significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that benzoate derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This activity could be particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus with derivatives similar to this compound .
Study 2Anticancer ActivityRelated compounds inhibited HeLa cell proliferation, suggesting potential for further exploration in cancer therapies .
Study 3Anti-inflammatory PropertiesEvidence suggests modulation of inflammatory cytokines by benzoate derivatives, indicating therapeutic potential .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 4-chloro-2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C9H9ClO3/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,11H,1-2H3

InChI Key

WQYBOEFKKZBLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)OC)Cl

Origin of Product

United States

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